ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl ester group, a methyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with 2-methylpyridine-3-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .
Scientific Research Applications
Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-oxo-3-piperidinecarboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5,7H,3H2,1-2H3 |
InChI Key |
MRWOBGKSVSFVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC(=O)N=C1C |
Origin of Product |
United States |
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